molecular formula C10H12ClN B1308423 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine CAS No. 69385-29-1

1-[1-(4-Chlorophenyl)cyclopropyl]methanamine

Cat. No. B1308423
CAS RN: 69385-29-1
M. Wt: 181.66 g/mol
InChI Key: VXHKUEKHNVGRTP-UHFFFAOYSA-N
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Description

The compound "1-[1-(4-Chlorophenyl)cyclopropyl]methanamine" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds discussed in the provided papers include various derivatives of cyclopropyl methanones and methanamines, which have been synthesized and evaluated for their anti-mycobacterial, anticancer, and antituberculosis properties . These compounds are characterized by the presence of a cyclopropyl group attached to a methanone or methanamine moiety, with additional substituents such as chlorophenyl groups that may influence their biological activity.

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions, including acylation, cyclization, and reductive amination. For instance, an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones has been reported, which involves the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) . Another synthesis route involves the reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives . These methods demonstrate the versatility of synthetic approaches to access a variety of cyclopropyl-containing compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including elemental analysis, FT-IR, DSC, 13C/1H-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the cyclopropyl core. The presence of a 4-chlorophenyl group is a common feature among these compounds, which may play a role in their biological activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo further transformations, such as reduction to alcohols or methylenes . Additionally, the reactivity of methyl 2-chloro-2-cyclopropylidenacetate with various nucleophiles under phase transfer catalysis conditions has been explored to construct spirocyclopropane anellated heterocycles . These reactions expand the chemical space of cyclopropyl-containing compounds and provide a pathway to novel heterocyclic structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the cyclopropyl group imparts strain to the molecule, which can affect its reactivity and stability. The chlorophenyl substituent is likely to contribute to the lipophilicity of the compound, which is an important factor in its biological activity. The compounds' solubility, melting points, and other physicochemical properties are essential for their evaluation as potential therapeutic agents .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

1-[1-(4-Chlorophenyl)cyclopropyl]methanamine and its derivatives are primarily used in organic chemistry for synthesizing various compounds. For example, a study by Gao Xue-yan (2011) focused on synthesizing 4-Chlorophenyl cyclopropyl ketone, which is a key intermediate in producing flucycloxuron, an insecticide. This process involved acylation and cyclization, indicating the compound's utility in complex organic syntheses (Xue-yan, 2011).

Application in Pharmaceutical Synthesis

The compound is also significant in pharmaceutical chemistry. For instance, Krisztina Vukics et al. (2002) reported a novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, where N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, a compound structurally similar to 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine, was used as an intermediate (Vukics et al., 2002).

Anticancer and Antituberculosis Research

In the field of medical research, derivatives of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine have been explored for potential anticancer and antituberculosis activities. A study by S. Mallikarjuna et al. (2014) synthesized derivatives of this compound and found that some of these exhibited significant antituberculosis and anticancer activity, particularly against human breast cancer cell lines and the tuberculosis-causing bacterium (Mallikarjuna et al., 2014).

Antiviral Research

Furthermore, N. Kolocouris et al. (1994) discussed the synthesis of aminoadamantane derivatives of this compound, which demonstrated inhibition against the cytopathicity of influenza A virus, showcasing the compound's relevance in antiviral drug development (Kolocouris et al., 1994).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHKUEKHNVGRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399538
Record name 1-[1-(4-chlorophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Chlorophenyl)cyclopropyl]methanamine

CAS RN

69385-29-1
Record name 1-[1-(4-chlorophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-chlorophenyl)cyclopropyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(1-(4-Chlorophenyl)cyclopropyl)methylamine is prepared from 4-chlorophenyl acetonitrile and ethylene dibromide in overall 33% yield as described in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Ibrahim, T Yamasaki, K Furukawa… - The Journal of …, 2022 - academic.oup.com
Glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC) of Trypanosoma brucei, the causative protozoan parasite of African trypanosomiasis, is a membrane-bound enzyme …
Number of citations: 1 academic.oup.com

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